Bacmecillinam

Description

Specificity for Penicillin-Binding Protein 2 (PBP2)

The specific inhibition of PBP2 is central to the unique effects of mecillinam (B1665348) on bacteria. PBP2 is a key component of the cell elongation machinery in many bacteria, particularly Gram-negative rods like Escherichia coli. plos.orgasm.org By targeting PBP2, mecillinam specifically disrupts the process of cell wall elongation. nih.gov

Table 1: Binding Affinity of Mecillinam for Penicillin-Binding Proteins (PBPs) in Klebsiella pneumoniae

| Penicillin-Binding Protein (PBP) | IC50 (mg/liter) |

| PBP2 | <0.0075 researchgate.net |

IC50 represents the concentration of the drug that inhibits 50% of the target's activity. A lower value indicates a higher binding affinity.

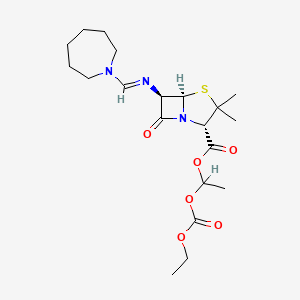

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxycarbonyloxyethyl (2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O6S/c1-5-27-19(26)29-13(2)28-18(25)15-20(3,4)30-17-14(16(24)23(15)17)21-12-22-10-8-6-7-9-11-22/h12-15,17H,5-11H2,1-4H3/t13?,14-,15+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKFBADIZIDYBU-UCMJJCQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC(C)OC(=O)C1C(SC2N1C(=O)C2N=CN3CCCCCC3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)OC(C)OC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2N=CN3CCCCCC3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76996-24-2 (unspecified hydrochloride) | |

| Record name | Bacmecillinam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050846452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID801023645 | |

| Record name | Bacmecillinam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801023645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50846-45-2 | |

| Record name | Bacmecillinam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50846-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bacmecillinam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050846452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bacmecillinam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801023645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BACMECILLINAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/942B99D5UK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Unique Morphological Changes Induced in Bacteria

Formation of Spherical or Ovoid Cells

One of the most characteristic effects of mecillinam treatment is the transformation of rod-shaped bacteria into large, spherical, or ovoid cells. plos.orgbiorxiv.orgpsu.edu This change in shape is a direct result of the inhibition of the cell elongation process, which is governed by PBP2. nih.gov While elongation is halted, other cellular processes, including cell division, may continue for a period, leading to the formation of these abnormally shaped cells. pnas.org

Studies using microscopy have documented this transition, showing that with continued exposure to mecillinam, the spherical cells will eventually lyse, or burst, due to the compromised integrity of their cell walls. psu.edu

Bulge Formation and Ultrastructural Analysis

Electron microscopy studies have provided a more detailed, ultrastructural view of the effects of mecillinam. In some cases, particularly in combination with other agents, the formation of bulges on the cell surface has been observed. asm.org These bulges represent localized areas where the cell wall has been weakened.

At the site of these bulges, the peptidoglycan layer appears faint, and the outer membrane may protrude to form blebs. asm.org These observations highlight the profound disorganization of the cell envelope caused by the inhibition of PBP2. The inhibition of PBP2 by mecillinam can lead to a futile cycle where the cell continues to synthesize new peptidoglycan precursors, but they are not correctly incorporated into the cell wall and are instead rapidly degraded. plos.org

Table 2: Summary of Morphological Changes Induced by Mecillinam in E. coli

| Morphological Feature | Description | Reference |

| Cell Shape | Transformation from rod to spherical or ovoid cells. | plos.orgbiorxiv.orgpsu.edu |

| Bulge Formation | Development of bulges on the cell surface, indicating localized cell wall weakening. | asm.org |

| Ultrastructural Changes | Faint peptidoglycan layer and protrusion of the outer membrane at bulge sites. | asm.org |

Medicinal Chemistry and Structure Activity Relationship Sar Studies

Chemical Synthesis Approaches for Bacmecillinam and Derivatives

The synthesis of this compound is a multi-step process that begins with the creation of the active component, mecillinam (B1665348), followed by its esterification to yield the prodrug. This strategic chemical modification is central to its clinical application.

Prodrug Esterification Strategies

This compound is the 1'-ethoxycarbonyloxyethyl ester of mecillinam. This ester linkage is designed to be cleaved by esterases in the human body, releasing the active mecillinam. The synthesis of such prodrugs typically involves the reaction of the parent drug's carboxylic acid group with a suitable alkylating agent.

Applying this analogy to this compound, a plausible synthesis would involve the reaction of mecillinam with a 1-haloethyl ethyl carbonate (e.g., 1-chloroethyl ethyl carbonate). The reaction would proceed via a nucleophilic substitution, where the carboxylate anion of mecillinam attacks the electrophilic carbon of the 1-haloethyl ethyl carbonate, displacing the halide and forming the ester bond. The use of an aprotic polar solvent such as N,N-dimethylformamide (DMF) would facilitate this reaction by solvating the cation of the base and leaving the carboxylate anion more reactive.

Table 1: Plausible Reaction Components for this compound Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent |

| Mecillinam | 1-Chloroethyl ethyl carbonate | Potassium carbonate | N,N-Dimethylformamide |

This esterification strategy is a common and effective method for converting polar carboxylic acids into more lipophilic esters, thereby enhancing their oral absorption. researchgate.net

Stereospecific Synthesis and Its Importance

The biological activity of β-lactam antibiotics is profoundly influenced by their three-dimensional structure. The penicillin nucleus contains chiral centers, and their specific spatial arrangement is crucial for the molecule's ability to bind to and inhibit Penicillin-Binding Proteins (PBPs), the enzymes responsible for bacterial cell wall synthesis. pioneerpublisher.com

The core of this compound, 6-aminopenicillanic acid (6-APA), is a naturally occurring substance produced by fermentation. The stereochemistry of 6-APA is therefore predetermined and provides the correct orientation of the fused β-lactam and thiazolidine (B150603) rings. The synthesis of mecillinam from 6-APA is designed to retain this critical stereochemistry.

The importance of stereospecificity extends to the interaction between the antibiotic and its target. The structural and stereochemical resemblance of the penicillin core to the D-Ala-D-Ala terminus of the peptidoglycan precursor is what allows it to fit into the active site of PBPs. nih.gov Any alteration in this stereochemistry can dramatically reduce or abolish the antibiotic's activity. While the ester side chain of this compound is primarily for improving pharmacokinetics, the stereochemistry of the core penam (B1241934) structure is paramount for its pharmacological action.

Structure-Activity Relationship (SAR) of the Amidinopenicillin Scaffold

The amidinopenicillin scaffold, exemplified by mecillinam, possesses unique structural features that differentiate it from traditional penicillins and confer a distinct spectrum of activity.

Influence of Side-Chain Modifications on Antimicrobial Activity

The most significant modification in the amidinopenicillin class is the replacement of the acylamino side chain at the 6-position of the penicillin nucleus with an amidino group. This change is directly responsible for the selective high affinity of mecillinam for Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria. wikipedia.org This specific targeting leads to the formation of spherical, osmotically sensitive cells that are unable to maintain their rod shape, ultimately resulting in cell lysis. patsnap.com

Further modifications to the amidino side chain could potentially modulate the antimicrobial spectrum and potency. For instance, altering the cyclic amine part of the amidino group could influence the compound's interaction with the binding pocket of PBP2. However, detailed SAR studies specifically exploring a wide range of modifications to the amidino side chain of mecillinam are not extensively reported. General principles of penicillin SAR suggest that the nature of the side chain plays a critical role in determining the spectrum of activity and stability against β-lactamases. nih.gov

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry provides powerful tools for understanding the interactions between drugs and their biological targets at a molecular level. Molecular docking and molecular dynamics simulations can be employed to model the binding of this compound's active form, mecillinam, to PBP2.

Table 2: Potential Applications of Computational Chemistry in this compound SAR

| Computational Technique | Application in this compound Research |

| Molecular Docking | Predict the binding mode and affinity of mecillinam and its derivatives to the active site of PBP2. |

| Molecular Dynamics Simulations | Simulate the dynamic behavior of the mecillinam-PBP2 complex to understand the stability of the interaction and identify key binding interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Develop mathematical models that correlate the structural features of amidinopenicillin derivatives with their antimicrobial activity. |

These computational approaches can help in rationalizing the observed SAR and guide the design of new amidinopenicillin derivatives with improved properties, such as enhanced PBP2 affinity, broader spectrum of activity, or increased stability against β-lactamases. Studies on other β-lactam antibiotics have successfully used these methods to elucidate binding mechanisms and predict the activity of new compounds. researchgate.net

Design and Synthesis of Novel Mecillinam Analogs

The unique structure of mecillinam, an amidinopenicillin, confers a distinct mode of action by selectively targeting penicillin-binding protein 2 (PBP2), which is essential for the elongation of the bacterial cell wall. nih.govplos.org This specificity has driven research into designing novel analogs to enhance its therapeutic properties. The core strategy revolves around modifying the 6-amidinopenicillanic acid structure to improve target engagement and overcome bacterial defenses.

The synthesis of such analogs typically involves semi-synthetic approaches starting from the 6-aminopenicillanic acid (6-APA) nucleus. Structure-activity relationship (SAR) studies are crucial in this process, guiding the chemical modifications of the side chain to optimize the molecule's interaction with the PBP2 active site. nih.gov These studies explore how changes in hydrophobicity, steric bulk, and electronic properties of the side chain affect the binding affinity and antibacterial potency.

The primary goal in designing novel mecillinam analogs is to increase their affinity for PBP2. Mecillinam and other β-lactam antibiotics function as substrate analogs, mimicking the terminal D-alanyl-D-alanine moiety of peptidoglycan precursors. nih.gov They bind to the active site of PBPs and form a stable acyl-enzyme complex, thereby inactivating the enzyme and halting cell wall synthesis. nih.gov

Modern drug design leverages computational methods to enhance this interaction. In silico docking studies are used to model the binding of potential analogs within the crystal structure of PBP2. nih.gov This allows researchers to predict how modifications to the amidine side chain will interact with key amino acid residues in the enzyme's active site. The objective is to design molecules that form more stable or a greater number of interactions (e.g., hydrogen bonds, hydrophobic interactions) than the parent compound, leading to a more potent and sustained inhibition of PBP2.

Table 1: Conceptual Design of Mecillinam Analogs for Enhanced PBP2 Affinity

| Analog Concept | Modification Strategy | Rationale for Enhanced Affinity |

|---|---|---|

| Bioisosteric Replacement | Replace the hexamethyleneimine (B121469) ring with other cyclic or heterocyclic structures. | To explore alternative hydrophobic interactions within the PBP2 active site and potentially improve steric fit. |

| Side-Chain Extension | Introduce functional groups (e.g., hydroxyl, amino) at specific points on the amidine side chain. | To form additional hydrogen bonds with polar residues in the PBP2 binding pocket, increasing binding energy. |

| Conformational Locking | Introduce rigid elements into the side chain to reduce conformational flexibility. | To "lock" the molecule in its optimal binding conformation, reducing the entropic penalty of binding and increasing affinity. |

A critical aspect of analog design is to circumvent bacterial resistance. While mecillinam is notably stable against many common β-lactamases, resistance can emerge through other pathways. The two most significant mechanisms are direct mutation of the target PBP2 (encoded by the mrdA gene) and, more frequently in clinical isolates, mutations in the cysB gene. nih.gov

The inactivation of cysB, a regulator of cysteine biosynthesis, triggers a complex stress response. researchgate.net This response leads to the upregulation of an alternative cell wall synthesis pathway involving PBP1B and its lipoprotein activator, LpoB. researchgate.net This allows the bacterium to bypass the mecillinam-inhibited PBP2, conferring resistance. researchgate.net Interestingly, this resistance is conditional and can be phenotypically reverted to susceptibility in environments rich in cysteine, such as urine. nih.govnih.gov

Strategies to design resistance-breaking analogs include:

Dual-Target Inhibition: Synthesizing molecules with a broader specificity that can inhibit not only PBP2 but also the bypass enzyme, PBP1B. This would counter the most common clinical resistance mechanism.

Enhanced PBP2 Binding Potency: Developing analogs with exceptionally high affinity for PBP2. The goal is to create an inhibitor so potent that it remains effective even if the target PBP2 is mutated or expressed at lower levels.

Circumventing Efflux: While less documented for mecillinam, bacterial efflux pumps are a common resistance mechanism against antibiotics. Analog design can involve modifying the physicochemical properties of the molecule (e.g., size, charge, polarity) to reduce its recognition and transport by efflux pumps.

Stability of this compound and Mecillinam in Research Media

This compound is a prodrug of mecillinam, designed for improved oral absorption. In an aqueous environment, such as bacterial growth media, this compound is intended to be unstable, rapidly hydrolyzing to release the active antibiotic, mecillinam. Therefore, the stability of this compound itself in research media is low by design, and the effective stability of the antibacterial agent in an assay is determined by the stability of the resulting mecillinam.

The stability of mecillinam, like many β-lactam antibiotics, is a critical factor in in vitro susceptibility testing, as significant degradation during the course of an experiment can lead to misleading results. nih.govnih.gov Studies have shown that mecillinam's stability is highly dependent on the composition, pH, and temperature of the research medium. nih.govnih.gov

Research has demonstrated that mecillinam degrades rapidly in commonly used bacterial growth media. For instance, in MOPS-based medium at a standard physiological temperature and pH (37°C, pH 7.4), its half-life can be as short as two hours. nih.govnih.gov The stability is somewhat improved in Luria-Bertani (LB) broth, with a half-life of approximately 4-5 hours under similar conditions. nih.govnih.gov This rapid degradation means that in a typical 18-24 hour minimum inhibitory concentration (MIC) assay, the effective concentration of the antibiotic is substantially reduced over time. Adjusting conditions, such as lowering the pH to 6.5, can significantly increase the half-life to over 6 hours, though this may also affect bacterial growth rates. nih.gov These findings underscore the importance of considering antibiotic stability when interpreting data from laboratory-based antimicrobial assays. nih.gov

Table 2: Reported Half-Life of Mecillinam in Various Research Media

| Medium | pH | Temperature (°C) | Approximate Half-Life (hours) |

|---|---|---|---|

| MOPSgluRDM | 7.4 | 37 | ~2 |

| MOPSgluRDM | 6.5 | 34 | >6 |

Antimicrobial Spectrum and Activity: Preclinical Investigations

In Vitro Susceptibility Profiling Against Gram-Negative Bacteria

Mecillinam (B1665348) has demonstrated significant in vitro activity against a wide range of Gram-negative bacteria, particularly those belonging to the Enterobacteriaceae family.

Activity against Enterobacteriaceae (e.g., Escherichia coli, Klebsiella species)

Preclinical studies have consistently shown that mecillinam is highly active against Escherichia coli, the most common causative agent of urinary tract infections (UTIs). High susceptibility rates have been reported for E. coli, including against strains resistant to other antibiotics. For instance, one study found that 97.4% of 302 E. coli isolates were susceptible to mecillinam. Another large-scale study of carbapenem-resistant Enterobacterales found that 84% of carbapenem-resistant E. coli were susceptible to mecillinam. nih.gov

The activity of mecillinam also extends to Klebsiella species. In one study, 89.7% of 58 Klebsiella spp. isolates were found to be susceptible. nih.gov Against carbapenem-resistant Klebsiella pneumoniae, the susceptibility rate was reported to be 67%. nih.gov Mecillinam has also shown good in vitro efficacy against extended-spectrum β-lactamase (ESBL)-producing E. coli and Klebsiella pneumoniae. nih.govresearchgate.net In a prospective study, 95.2% of ESBL-producing Enterobacterales were susceptible to mecillinam.

Table 1: In Vitro Susceptibility of E. coli and Klebsiella spp. to Mecillinam

| Organism | Number of Isolates | Susceptibility Rate (%) | Reference |

|---|---|---|---|

| Escherichia coli | 302 | 97.4 | |

| Carbapenem-resistant E. coli | - | 84 | nih.gov |

| Klebsiella spp. | 58 | 89.7 | |

| Carbapenem-resistant K. pneumoniae | - | 67 | nih.gov |

| ESBL-producing Enterobacterales | 104 | 95.2 |

Activity against other Clinically Relevant Gram-Negative Pathogens

Mecillinam's spectrum of activity includes other important Gram-negative pathogens. It has demonstrated good in vitro activity against Proteus mirabilis, with a susceptibility rate of 93.3% reported in one study. nih.gov Among carbapenem-resistant Proteus spp., a susceptibility rate of 85% has been observed. nih.gov Furthermore, mecillinam is active against Enterobacter species and Citrobacter species. nih.govnih.gov However, its activity against Serratia spp. and Morganella morganii is limited. nih.gov

Determination of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The minimum bactericidal concentration (MBC) is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

For mecillinam, MIC values against susceptible Enterobacteriaceae are generally low. The MIC50 and MIC90, which represent the concentrations required to inhibit 50% and 90% of isolates, respectively, provide a clearer picture of its potency. For ESBL-producing Gram-negative rods, the MIC50 and MIC90 of mecillinam have been reported to be 1 µg/mL and 2 µg/mL, respectively. researchgate.net Studies have shown that for E. coli, the MICs of mecillinam are often 4 to 8 times lower than those of ampicillin (B1664943). nih.gov However, it has been noted that there can be a significant difference between the MIC and MBC levels for mecillinam. researchgate.net

Table 2: MIC and MBC Data for Mecillinam against Select Gram-Negative Bacteria

| Organism | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | MBC/MIC Ratio | Reference |

|---|---|---|---|---|---|

| E. coli (ESBL-producing) | - | 1 | 2 | Not widely reported | researchgate.net |

| Klebsiella spp. (ESBL-producing) | - | 1 | 2 | Not widely reported | researchgate.net |

| Enterobacter spp. | - | 0.5 | - | Not widely reported | nak-deutschland.org |

| Citrobacter spp. | - | 0.5 | - | Not widely reported | nak-deutschland.org |

Time-Kill Kinetics and Concentration-Dependent Bactericidal Effects

Time-kill studies are performed to assess the rate of bacterial killing by an antimicrobial agent over time. These studies help to determine whether the bactericidal activity is concentration-dependent or time-dependent. For beta-lactam antibiotics, the killing effect is generally considered to be time-dependent, meaning that the duration of time the drug concentration remains above the MIC is the key determinant of efficacy.

Studies on mecillinam have shown its bactericidal effects. In combination with ampicillin, a bactericidal effect of mecillinam was detected after one hour. nih.gov Time-kill curve analyses have demonstrated the in vitro activity of mecillinam against E. coli isolates. researchgate.net The killing effect of mecillinam in combination with avibactam (B1665839) appeared to be concentration or concentration-time-dependent.

Post-Antibiotic Effect (PAE) Research

The post-antibiotic effect (PAE) refers to the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent. This is an important pharmacodynamic parameter as it can influence dosing schedules.

Mecillinam has been shown to induce a concentration-dependent PAE on E. coli. nih.gov One study reported that mecillinam alone induced a PAE of greater than 3 hours on a reference strain of E. coli. nih.gov This long PAE was observed concurrently with the formation of spheroplasts, which are spherical forms of bacteria with damaged cell walls. nih.gov The induction of a significant PAE suggests that even when concentrations of mecillinam fall below the MIC, it continues to exert an inhibitory effect on bacterial regrowth.

Inoculum Effect Studies

The inoculum effect is a phenomenon where the MIC of an antibiotic increases as the bacterial inoculum size increases. This can have clinical implications, particularly in infections with a high bacterial load.

For mecillinam, an inoculum effect has been observed, especially against ESBL-producing strains of E. coli. nak-deutschland.org One study noted that an inoculum of 106 CFU/spot resulted in an approximately 100-fold increase in the mecillinam MIC compared to the standard inoculum of 104 CFU/spot for CTX-M producing E. coli. researchgate.net It has been suggested that this inoculum-dependent MIC for mecillinam in ESBL-producing strains can be reversed by the addition of a beta-lactamase inhibitor like clavulanic acid. researchgate.net

Pharmacological Research: Preclinical Pharmacokinetics and Pharmacodynamics Pk/pd

Prodrug Conversion and Bioactivation Kinetics in Animal Models

Esterase-Mediated Hydrolysis in Animal Tissues and Biological Fluids

The bioactivation of bacmecillinam to its active form, mecillinam (B1665348), is accomplished through rapid hydrolysis by esterase enzymes. scispace.com These enzymes are widely distributed throughout the body, with notable activity in the intestinal wall, liver, and blood. researchgate.netresearchgate.net In animal models such as rats and dogs, studies have confirmed that following oral administration, this compound is efficiently hydrolyzed both during and after its absorption from the gastrointestinal tract. researchgate.net The hydrolysis is so swift that intact this compound is often not detected in the systemic circulation. researchgate.net The primary locations for this conversion are the intestinal mucosa and the liver, occurring during the first-pass metabolism. researchgate.net The esterase activity in the intestinal mucosa of rats has been shown to be influenced by diet. researchgate.net

Pharmacokinetic Profiling in Animal Models

The pharmacokinetic characteristics of this compound, including its absorption, distribution, metabolism, and elimination (ADME), have been defined in various preclinical species. redemc.netnih.govresearchgate.net

Absorption, Distribution, and Elimination in Preclinical Species

Upon oral administration in animal models like rats and dogs, this compound is readily absorbed from the gastrointestinal tract. researchgate.net This absorption is followed by a swift and thorough conversion to the active drug, mecillinam. researchgate.net Peak plasma concentrations of mecillinam are generally observed within 1 to 2 hours of administration. researchgate.net The distribution of the resulting mecillinam is mainly confined to the extracellular fluid. Elimination of mecillinam is rapid and primarily occurs through the kidneys via both glomerular filtration and tubular secretion, which leads to high concentrations in the urine. uq.edu.au The plasma half-life of mecillinam in these animal models is typically short, around one hour. researchgate.net

Table 1: Pharmacokinetic Parameters of Mecillinam Following Oral Administration of this compound in Animal Models

| Species | Time to Peak Plasma Concentration (Tmax) of Mecillinam | Elimination Half-life (t1/2) of Mecillinam | Reference |

|---|---|---|---|

| Rat | ~1 hour | ~1 hour | researchgate.net |

Tissue Penetration Studies in Animal Models (e.g., urinary tract, gastrointestinal tract)

A significant characteristic of this compound is its capacity to deliver high concentrations of mecillinam to the urinary tract, rendering it highly effective for treating urinary tract infections. nih.govmdpi.comnih.gov Animal model studies have consistently shown that after oral administration of this compound, the concentration of mecillinam in the urine significantly surpasses the minimum inhibitory concentrations (MICs) for common urinary pathogens. mdpi.com This is a direct result of mecillinam's renal elimination pathway. uq.edu.au Penetration into other tissues is comparatively more restricted. For example, concentrations within the gastrointestinal tract are affected by the portion of the prodrug that is not absorbed and any biliary excretion of mecillinam or its metabolites.

Metabolism and Metabolite Identification in Animal Systems

The principal metabolic pathway for this compound is its hydrolysis into mecillinam. nih.gov Mecillinam itself undergoes limited further metabolism within the body. nih.gov The primary metabolites of mecillinam that have been identified in the urine of animals include an inactive penicilloic acid derivative and other minor degradation products. nih.gov A significant portion of the administered dose is recovered in the urine as active, unchanged mecillinam. nih.gov This indicates the success of the prodrug strategy in delivering the active compound to its target site with minimal metabolic breakdown. Interspecies differences in metabolism are a key consideration in preclinical studies. evotec.comeuropa.eu

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Mecillinam |

| Pivmecillinam (B1664848) |

Pharmacodynamic Modeling in Preclinical Studies

Pharmacodynamic (PD) modeling in preclinical research for an antimicrobial agent like this compound, a prodrug of Mecillinam, is essential for understanding the relationship between drug exposure and its antibacterial effect. These studies are foundational for predicting efficacy and form the basis for designing dosing regimens for later-stage trials. Preclinical PD modeling is typically conducted using both in vitro dynamic systems and in vivo animal infection models.

In Vitro Pharmacodynamic Models (e.g., hollow fiber models, chemostat models)

In vitro pharmacodynamic models are indispensable tools for studying the time-course of antimicrobial activity under conditions that can simulate human pharmacokinetics. frontiersin.orgnih.gov These dynamic systems offer advantages over static tests like minimum inhibitory concentration (MIC) assays by allowing for fluctuating drug concentrations, mimicking the absorption, distribution, and elimination of a drug in the body. nih.gov

Hollow Fiber Infection Model (HFIM): The HFIM is a sophisticated bi-compartmental in vitro system that is highly valued in antimicrobial drug development. nih.govevotec.com It uses semi-permeable hollow fibers to separate a bacterial culture in the extra-capillary space from a central reservoir where the drug concentration is manipulated over time. bio-connect.nl This setup allows for the simulation of the pharmacokinetic profiles of antimicrobials, including their half-lives, enabling detailed investigation into the exposure-response relationship. evotec.combio-connect.nl The HFIM is particularly useful for examining dose-fractionation and the impact of different dosing schedules on bacterial killing and the suppression of resistance. nih.gov The European Medicines Agency (EMA) has qualified the HFIM to provide data that supports pharmacokinetic/pharmacodynamic (PK/PD) analyses. nih.gov

Chemostat Models: A chemostat is a bioreactor to which fresh medium is continuously added, while culture liquid containing leftover nutrients, metabolic end products, and microorganisms is continuously removed at the same rate to keep the culture volume constant. nih.gov In the context of antimicrobial research, chemostat-like models can be configured to study the effects of antibiotics by introducing the drug into the system and simulating its clearance through continuous dilution. researchgate.net This allows for the maintenance of a bacterial population in a specific growth phase while examining the long-term effects of drug exposure. nih.gov Modified chemostat systems have been developed to study both planktonic (free-floating) and biofilm modes of bacterial growth, which is crucial for understanding infections where biofilms play a significant role. nih.govnih.gov

While specific published studies detailing the use of these models for this compound are limited, they are standard platforms for evaluating beta-lactam antibiotics, the class to which its active form, Mecillinam, belongs. nih.govuq.edu.au These models would be used to determine the key PK/PD driver of Mecillinam's efficacy and the magnitude of that driver needed for various levels of bacterial reduction.

In Vivo Animal Infection Models for Efficacy Assessment

In vivo animal infection models are critical for assessing the efficacy of an antimicrobial in a complex biological system that includes host-pathogen interactions and a functioning immune system, or in immunocompromised states to isolate the drug's effect. nih.govmdpi.com For antibiotics intended to treat urinary tract infections (UTIs), the murine UTI model is highly relevant.

Research has been conducted using a murine UTI model to evaluate the in vivo efficacy of Mecillinam, the active metabolite of this compound. In one such study, the efficacy of human-like dosing regimens of Pivmecillinam (another prodrug of Mecillinam) was tested against various clinical strains of multidrug-resistant (MDR) Escherichia coli, including those producing extended-spectrum β-lactamases (ESBLs) and carbapenemases. nih.gov The results demonstrated that the dosing regimens successfully reduced the bacterial counts (CFU/mL) in the urine for all tested strains, even those classified as resistant to Mecillinam based on in vitro testing. nih.gov A significant reduction in bacterial load was also observed in the kidneys and bladder compared to untreated control animals. nih.gov

Other common animal models used in the preclinical evaluation of antibiotics include the murine thigh infection and lung infection models. accp1.org The thigh infection model, in particular, has been instrumental in establishing the fundamental principles of antibiotic PK/PD since the 1980s. frontiersin.org These models often use neutropenic (immunocompromised) animals to minimize the impact of the immune system, thereby allowing for a clearer assessment of the antimicrobial's direct bactericidal or bacteriostatic activity. accp1.org

PK/PD Indices Correlating with Efficacy in Animal Studies

Pharmacokinetic/pharmacodynamic (PK/PD) indices are composite parameters that correlate drug exposure with microbiological efficacy. nih.gov The three most widely used indices, derived from animal and in vitro infection models, are:

fT>MIC: The percentage of the dosing interval during which the free (unbound) drug concentration remains above the MIC. accp1.orgnih.gov

fAUC/MIC: The ratio of the free drug area under the concentration-time curve over 24 hours to the MIC. accp1.orgnih.gov

fCmax/MIC: The ratio of the maximum free drug concentration to the MIC. accp1.orgnih.gov

Dose-fractionation studies in animal models are the standard method for determining which of these indices is the primary driver of an antibiotic's efficacy. nih.gov For beta-lactam antibiotics, including Mecillinam, the class to which this compound's active form belongs, efficacy has been shown to be best correlated with fT>MIC. nih.govagriculture.vic.gov.au The general goal for this class of antibiotics is to maintain the drug concentration above the MIC for a specific percentage of the dosing interval to achieve a therapeutic effect. agriculture.vic.gov.au

The table below summarizes the primary PK/PD indices associated with the efficacy of different antibiotic classes, as established through extensive preclinical research.

| Antibiotic Class | Primary PK/PD Index | General Target for Efficacy |

| Beta-Lactams (e.g., Mecillinam) | fT>MIC | 40-70% of the dosing interval |

| Fluoroquinolones | fAUC/MIC or fCmax/MIC | >100 (Gram-negative), >30 (Gram-positive) or >10 |

| Aminoglycosides | fCmax/MIC | 8-10 |

| Glycopeptides | fAUC/MIC | >400 |

| This table presents generalized targets derived from preclinical models; specific values can vary by pathogen and infection site. |

Bioavailability Studies of this compound in Animal Species

This compound is a prodrug, meaning it is an inactive compound that is metabolized in vivo to release the active antibacterial agent, Mecillinam. The primary purpose of creating a prodrug like this compound is to improve the oral bioavailability of Mecillinam. Studies in various animal species are conducted to determine the extent and rate of absorption of the prodrug and its conversion to the active form.

Investigations into the absorption and distribution of Mecillinam and its prodrugs have been performed in several animal species. researchgate.net Following administration to dogs, high concentrations of Mecillinam were found in the serum, kidneys, liver, lungs, urine, and bile. researchgate.net Studies in pregnant rats and rabbits showed that low, but detectable, concentrations of the drug reached the fetuses. researchgate.net

The oral bioavailability of ampicillin (B1664943) esters, which share a similar prodrug principle with this compound, has been studied in horses, showing significant improvements over the parent compound. For instance, the prodrug pivampicillin (B1678493) had an oral bioavailability of 36% in non-fasted horses, whereas the parent drug ampicillin was much lower. researchgate.net While not this compound itself, these studies underscore the utility of the prodrug approach in veterinary species.

Comparative bioavailability studies are essential for selecting the most efficient prodrug form. A study in human volunteers directly compared the bioavailability of this compound with another prodrug, Pivmecillinam. The results showed that this compound had a significantly better bioavailability profile. nih.gov Following a 400 mg dose, this compound resulted in a higher peak plasma concentration of Mecillinam, a larger area under the plasma concentration-time curve (AUC), and greater urinary recovery of the active drug compared to the same dose of Pivmecillinam. nih.gov

The following table summarizes key pharmacokinetic findings from a comparative study, highlighting the improved bioavailability of this compound.

| Parameter | This compound (400 mg) | Pivmecillinam (400 mg) |

| Mean Peak Plasma Mecillinam Conc. (mg/L) | 4.62 | 2.38 |

| Mean AUC (mg·h/L) | 7.74 | 5.35 |

| 12-hour Urinary Recovery of Mecillinam (%) | 41% | 30% |

| Data derived from a study in human volunteers. nih.gov |

These findings from preclinical animal studies and comparative human studies confirm the successful design of this compound as a prodrug that enhances the systemic availability of its active moiety, Mecillinam. researchgate.netnih.gov

Mechanisms of Antimicrobial Resistance to Mecillinam

Target Modification and Alteration of Penicillin-Binding Proteins

The primary mode of action for mecillinam (B1665348) is its specific and high-affinity binding to Penicillin-Binding Protein 2 (PBP2), a crucial enzyme in the bacterial cell wall synthesis process known as the elongasome. nih.govasm.orgnih.gov Alterations to this target protein can significantly reduce the antibiotic's effectiveness.

Mutations in PBP2 Genes Affecting Mecillinam Affinity

Mutations within the mrdA gene, which encodes for PBP2, can lead to resistance by lowering the binding affinity of mecillinam to its target. diva-portal.org This form of target modification is a direct mechanism of resistance. diva-portal.org Laboratory studies have demonstrated that mutations in the mrdA gene can be selected for, resulting in mecillinam-resistant strains. diva-portal.org However, these mutations often come with a significant fitness cost to the bacteria, which may explain their infrequent observation in clinical settings compared to other resistance mechanisms. diva-portal.org The reduced fitness of mrdA mutants likely hinders their ability to thrive and be stably maintained in a host environment like the bladder. diva-portal.orgresearchgate.net

Overproduction of PBPs

While direct alteration of PBP2 is one route to resistance, bacteria can also compensate for the inhibition of PBP2 by overproducing other Penicillin-Binding Proteins. Research has shown that the overproduction of PBP1B, in conjunction with its activator LpoB, can confer mecillinam resistance. diva-portal.orgasm.orgnih.gov This suggests that increased levels of the PBP1B-LpoB complex can bypass the essential function of the mecillinam-inhibited PBP2, allowing for continued cell wall synthesis. asm.orgresearchgate.net This mechanism is notably linked to mutations in the cysB gene. diva-portal.orgasm.orgnih.gov

Role of CysB Gene Mutations in Resistance Phenotypes

A significant and clinically relevant mechanism of mecillinam resistance in E. coli involves mutations in the cysB gene. diva-portal.orgrki.denih.gov The cysB gene is a key regulator of the cysteine biosynthesis pathway. researchgate.netrki.de Inactivation of cysB leads to a complex gene regulatory response, altering the expression of approximately 450 genes. asm.org This response includes the upregulation of proteins involved in peptidoglycan synthesis, most notably PBP1B and its lipoprotein activator, LpoB. diva-portal.orgasm.orgrki.debg.ac.rs

The increased levels of PBP1B and LpoB are both necessary and sufficient to confer mecillinam resistance in these mutants. asm.orgnih.gov This upregulation allows the bacterial cell to bypass the need for a functional PBP2, effectively rescuing the cell from the inhibitory action of mecillinam. asm.orgresearchgate.net Interestingly, the resistance phenotype of cysB mutants can be influenced by environmental conditions; for instance, the presence of reducing agents can revert these mutants to a susceptible state. asm.org The prevalence of cysB mutations in clinical isolates suggests that this resistance mechanism carries a lower fitness cost compared to direct PBP2 mutations, allowing for their successful persistence. diva-portal.orgresearchgate.netnih.gov

Enzymatic Inactivation: Beta-Lactamase Hydrolysis

The second major mechanism of resistance to bacmecillinam is the enzymatic degradation of its active form, mecillinam, by β-lactamases. These enzymes hydrolyze the β-lactam ring, rendering the antibiotic inactive. google.com

Susceptibility to Broad-Spectrum and Extended-Spectrum Beta-Lactamases

Mecillinam has demonstrated a degree of stability against hydrolysis by many common β-lactamases, including AmpC enzymes and numerous extended-spectrum β-lactamases (ESBLs). rki.deoup.com This stability contributes to its clinical effectiveness against many ampicillin-resistant E. coli strains. rki.de However, its susceptibility is not absolute.

Studies have shown that ESBL-producing E. coli, particularly those of the CTX-M family, can exhibit resistance to mecillinam. rki.de While mecillinam often retains activity against a high percentage of ESBL-producing isolates, with susceptibility rates frequently exceeding 90%, resistance does occur. nih.govoup.comoup.com The concentrations of mecillinam required to inhibit ESBL-producing isolates are sometimes higher than for non-ESBL producers. rki.de

Specific Beta-Lactamase Classes Affecting Mecillinam Activity

The activity of mecillinam is influenced by specific classes of β-lactamases:

Class A β-Lactamases: This class includes the common TEM and SHV enzymes, as well as ESBLs like CTX-M. Mecillinam shows considerable stability against TEM-1 and IRT-5 β-lactamases. oup.comnih.gov However, some ESBLs within this class, such as SHV-3, can hydrolyze mecillinam, although with a lower affinity compared to other penicillins like ampicillin (B1664943). oup.com A novel narrow-spectrum β-lactamase, CTX-M-215, which evolved from a CTX-M ESBL, has been identified and confers high-level resistance to mecillinam through significantly increased hydrolytic activity against it. asm.org

Class C β-Lactamases: Mecillinam is generally stable against hydrolysis by AmpC β-lactamases, which contributes to its spectrum of activity. rki.deoup.comnih.gov

Class D β-Lactamases: The OXA-type β-lactamases can pose a significant threat to mecillinam's activity. For example, the OXA-3 enzyme has been shown to hydrolyze mecillinam efficiently, leading to high-level resistance. oup.com

The interplay between different resistance mechanisms, such as the production of specific β-lactamases and alterations in PBP targets, can lead to varying levels of mecillinam resistance in clinical settings.

Enzymatic Degradation Kinetics Studies

Research has shown that various classes of β-lactamases exhibit different kinetic profiles against mecillinam. For instance, Class A β-lactamases like TEM-1 can hydrolyze mecillinam, though often with lower affinity compared to other penicillins. oup.com The SHV-3 β-lactamase also hydrolyzes mecillinam, but with a significantly lower affinity (higher K_m) compared to ampicillin and cephalothin. oup.com Conversely, some enzymes, like the OXA-3 β-lactamase, can hydrolyze mecillinam efficiently, leading to high levels of resistance. oup.com

A novel narrow-spectrum β-lactamase, CTX-M-215, has been identified, which exhibits significantly increased hydrolytic activity specifically against mecillinam. asm.org This highlights the ongoing evolution of β-lactamases to counter specific β-lactam antibiotics. The L1 metallo-β-lactamase from Stenotrophomonas maltophilia also catalyzes the hydrolysis of a wide range of β-lactams, including mecillinam. nih.gov

Below is a table summarizing kinetic parameters for the hydrolysis of mecillinam by various β-lactamases.

| Enzyme | Class | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| SHV-3 | A | 109 | - | - |

| IRT-5 | A | 963 | - | - |

| CTX-M-215 | A | 130 ± 12 | 1.8 ± 0.1 | 13,846 |

Efflux Pump Systems

Efflux pumps are membrane-spanning protein complexes that actively transport antibiotics out of the bacterial cell, reducing the intracellular drug concentration and thus its effectiveness.

Role of RND-Family Efflux Pumps (e.g., AcrAB-TolC, OqxAB) in Mecillinam Resistance

The Resistance-Nodulation-Division (RND) family of efflux pumps is a major contributor to multidrug resistance in Gram-negative bacteria. mdpi.com In Escherichia coli, the AcrAB-TolC system is the principal RND efflux pump and plays a significant role in intrinsic resistance to a wide range of compounds, including β-lactams. nih.govbmbreports.orgresearchgate.net Overexpression of AcrAB-TolC can lead to increased resistance to mecillinam. oup.com

The OqxAB efflux pump, another RND-type pump, has also been implicated in resistance to multiple drugs, including those used to treat urinary tract infections. mdpi.comhis.org.uk While its specific role in mecillinam resistance is an area of ongoing research, its ability to extrude a broad range of substrates suggests a potential contribution. The mobile gene complex oqxAB has been identified in E. coli isolates and is associated with reduced susceptibility to other antimicrobials. researchgate.net

Molecular Mechanisms of Efflux Pump-Mediated Drug Extrusion

The AcrAB-TolC efflux pump is a tripartite system composed of the inner membrane transporter AcrB, the periplasmic adaptor protein AcrA, and the outer membrane channel TolC. nih.govnih.gov This complex spans the entire cell envelope, allowing for the direct extrusion of drugs from the periplasm into the external medium. pnas.org The process is powered by the proton motive force. nih.gov

Drug extrusion by AcrB is proposed to occur via a functionally rotating mechanism. pnas.orgplos.org Each of the three AcrB protomers cycles through three conformational states: access, binding, and extrusion. nih.govnih.gov A substrate binds to a pocket in one of the protomers (binding state), inducing a conformational change that leads to the opening of a channel and subsequent expulsion of the drug (extrusion state). pnas.orgplos.org This dynamic process allows the pump to recognize and transport a wide variety of structurally diverse molecules. pnas.org

Research on Efflux Pump Inhibitors in Combination with Mecillinam

Given the significant role of efflux pumps in antibiotic resistance, the development of efflux pump inhibitors (EPIs) is a promising strategy to restore the efficacy of existing antibiotics. nih.govanr.fr These inhibitors act by blocking the function of the efflux pump, thereby increasing the intracellular concentration of the antibiotic. nih.gov

Research has shown that the addition of EPIs can potentiate the activity of antibiotics that are substrates for efflux pumps. frontiersin.org Phenylalanine-arginine β-naphthylamide (PAβN) is a well-known broad-spectrum EPI that has been shown to inhibit RND efflux pumps. nih.gov While specific studies on the combination of PAβN and mecillinam were not detailed in the provided search results, the principle of inhibiting efflux to overcome resistance is well-established. The development of novel EPIs with improved potency and reduced toxicity is an active area of research. anr.fr Some β-lactam compounds themselves have been investigated for their potential to act as efflux pump inhibitors. google.com

Permeability Barriers and Outer Membrane Modifications

The outer membrane of Gram-negative bacteria acts as a selective barrier, limiting the influx of noxious substances, including antibiotics. mdpi.comnih.gov Changes in the permeability of this membrane can contribute significantly to antibiotic resistance. Resistance can arise from modifications to the lipid or protein composition of the outer membrane. nih.gov

For hydrophilic antibiotics like mecillinam, the primary route of entry is through porin channels. mdpi.com A decrease in the expression of major porins, such as OmpC and OmpF in E. coli, or mutations that alter their structure can reduce the influx of the antibiotic, leading to resistance. frontiersin.orgasm.org This mechanism is often found in combination with other resistance determinants, such as the production of β-lactamases. frontiersin.org

Physiological Adaptation and Biofilm-Associated Resistance Mechanisms

Resistance to mecillinam, the active form of this compound, can arise from complex physiological adaptations within bacteria, altering their normal functions to survive the antibiotic's effects. One of the primary mechanisms of such adaptation involves changes in cellular physiology that compensate for the inhibition of Penicillin-Binding Protein 2 (PBP2), mecillinam's specific target. asm.org Research has shown that alterations in cellular physiology and cell wall structure can confer resistance to mecillinam. europa.eu

A significant pathway for this adaptive resistance in clinical isolates of Escherichia coli involves mutations in the cysB gene. asm.orgdiva-portal.org The cysB gene is the primary regulator for the biosynthesis of cysteine. mdpi.com Inactivation of the CysB protein leads to a state of cysteine depletion, which in turn triggers a broad gene regulatory response affecting the expression of approximately 450 genes. asm.orgdiva-portal.org This response includes the upregulation of proteins PBP1B and LpoB. asm.orgdiva-portal.org The increased levels of PBP1B and its cognate lipoprotein activator LpoB are both necessary and sufficient to rescue cells when PBP2 is inhibited by mecillinam, thus conferring resistance. asm.org This model suggests that a metabolic mutation can induce a stress response that ultimately bypasses the antibiotic's lethal effect. diva-portal.org

Biofilms, which are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), present another significant challenge and a form of physiological adaptation leading to antimicrobial resistance. frontiersin.orgmdpi.commdpi.com Bacteria within a biofilm exhibit profoundly different characteristics compared to their free-floating, or planktonic, counterparts, making them inherently less susceptible to antibiotics. nih.gov The mechanisms of biofilm-associated resistance are multifactorial and create a multi-layered defense against antimicrobial agents like mecillinam. openmicrobiologyjournal.comnih.gov

Key biofilm-associated resistance mechanisms include:

Reduced Antibiotic Penetration : The dense EPS matrix acts as a physical barrier, limiting the diffusion of antibiotics to the bacteria in the deeper layers of the biofilm. frontiersin.orgmdpi.comopenmicrobiologyjournal.com

Altered Microenvironment : Within the biofilm, gradients of nutrients and oxygen are established. nih.gov This leads to areas of slow or dormant metabolic activity. Since many antibiotics, including β-lactams like mecillinam, target active processes such as cell wall synthesis, these slow-growing cells are less susceptible. openmicrobiologyjournal.comnih.gov

Adaptive Stress Responses : The biofilm environment can trigger general stress responses in bacteria, leading to altered gene expression that increases resistance. openmicrobiologyjournal.com

Formation of Persister Cells : Biofilms are known to harbor a subpopulation of "persister" cells. frontiersin.orgopenmicrobiologyjournal.com These are dormant, non-growing cells that are highly tolerant to antibiotics. openmicrobiologyjournal.com While not genetically resistant, their phenotypic state allows them to survive treatment and repopulate the biofilm once the antibiotic is removed. nih.gov

Horizontal Gene Transfer (HGT) : The close proximity of cells within a biofilm facilitates the exchange of genetic material, including plasmids carrying resistance genes, through processes like conjugation. mdpi.comnih.gov

Table 1: Mechanisms of Biofilm-Induced Antimicrobial Resistance

| Mechanism | Description |

|---|---|

| Physical Barrier | The extracellular polymeric substance (EPS) matrix restricts the penetration of antimicrobial agents into the biofilm. frontiersin.orgmdpi.comopenmicrobiologyjournal.com |

| Altered Physiology | Nutrient and oxygen gradients create zones of slow-growing or dormant bacteria, which are less susceptible to antibiotics that target active cellular processes. openmicrobiologyjournal.comnih.gov |

| Stress Response Activation | Bacteria in biofilms can activate general stress responses, leading to changes in gene expression that enhance resistance. openmicrobiologyjournal.com |

| Efflux Pumps | Increased expression of efflux pumps actively transports antibiotics out of the bacterial cells. frontiersin.orgopenmicrobiologyjournal.com |

| Persister Cells | A subpopulation of dormant, highly tolerant cells (persisters) can survive antibiotic exposure and later resume growth. frontiersin.orgopenmicrobiologyjournal.comnih.gov |

| Horizontal Gene Transfer | The close proximity of cells facilitates the transfer of resistance genes on mobile genetic elements like plasmids. mdpi.comnih.gov |

Development of Acquired Resistance In Vitro and In Vivo (Animal Models)

The development of acquired resistance to mecillinam has been studied extensively in both laboratory settings and animal models, revealing a complex picture of mutational pathways.

In Vitro Findings

In laboratory (in vitro) conditions, E. coli can acquire resistance to mecillinam with relative ease when put under selective pressure. uit.no Studies have identified a large and diverse set of genes—more than 100—in which mutations can confer mecillinam resistance. diva-portal.org This suggests that numerous pathways can be altered to overcome the antibiotic's action. researchgate.net

These mutations are found in genes associated with a wide array of cellular functions, highlighting the multiple ways bacteria can adapt to the inhibition of PBP2. However, many of these mutations that confer high levels of resistance in the lab come with a significant fitness cost, meaning the resistant bacteria grow more slowly or are less competitive than their susceptible counterparts in the absence of the antibiotic. europa.eudiva-portal.org This fitness cost is considered a major reason why the prevalence of high-level mecillinam resistance in clinical settings has remained low, despite its frequent development in vitro. diva-portal.org For example, while mutations in genes like mrdA (encoding PBP2), spoT, ppa, and aspS can be selected for in the lab, they often result in lower bacterial fitness compared to the cysB mutations commonly found in clinical isolates. diva-portal.org

| RNA Synthesis and Processing | Global regulators that can alter the expression of many other genes. | uit.no |

In Vivo (Animal Models) Findings

Studies using animal models, particularly murine models of infection, provide crucial insights into the development of resistance in a more complex biological environment. These models help bridge the gap between in vitro findings and the clinical situation.

In a murine model of peritonitis, researchers evaluated the ability of different antibiotics to select for resistant mutants. nih.gov While this specific study did not test mecillinam, it established a framework for how in vivo resistance can emerge during short-term therapy, showing that bacteria like Enterobacter cloacae, Serratia marcescens, Klebsiella pneumoniae, and Pseudomonas aeruginosa readily developed resistance to single-agent therapy. nih.gov Such models are essential for understanding the dynamics of resistance emergence.

More specific to mecillinam, a study reported the in vivo development of resistance in E. coli after pivmecillinam (B1664848) (the prodrug of mecillinam) treatment in a patient. researchgate.net The resistance was linked to a spontaneous mutation, consistent with laboratory findings. researchgate.net Planned follow-up studies in mice were mentioned to investigate the in vivo fitness of such resistant strains. researchgate.net

Animal models have also been used to demonstrate that environmental factors can reverse resistance. For instance, cysB mutants, which are resistant in standard laboratory media, were found to be susceptible to mecillinam when grown in urine, a phenomenon also observed in murine models. diva-portal.org This is likely due to the presence of cysteine in the urine, which phenotypically reverts the resistance mechanism. diva-portal.org This highlights the importance of the host environment in determining the clinical efficacy of an antibiotic and the success of resistant mutants. Furthermore, murine models have been instrumental in studying how antibiotic treatments shape the gut resistome, showing that a single course of antibiotics can drive the acquisition and spread of antimicrobial resistance genes among commensal bacteria. nih.gov

Combinatorial Antimicrobial Strategies

In Vitro Synergy Studies with Other Antibiotics

In vitro studies have been crucial in identifying synergistic interactions between bacmecillinam's active form, mecillinam (B1665348), and other antimicrobial agents. These studies typically employ methods like the checkerboard assay to determine the fractional inhibitory concentration (FIC) index, which quantifies the nature of the interaction (synergistic, additive, indifferent, or antagonistic).

The combination of mecillinam with β-lactamase inhibitors has shown significant synergistic activity against β-lactamase-producing bacteria. nih.gov Clavulanic acid and sulbactam, two well-known β-lactamase inhibitors, have been demonstrated to synergistically inhibit mecillinam-resistant, β-lactamase-containing strains of Escherichia coli. nih.gov This synergy is also observed in other Enterobacteriaceae such as Klebsiella, Citrobacter, Serratia, and Salmonella isolates that produce β-lactamases. nih.gov However, this synergistic effect was less pronounced in β-lactamase-containing isolates of Proteus mirabilis, Providencia rettgeri, Providencia stuartii, and Morganella morganii. nih.gov The rationale behind this combination is the ability of the β-lactamase inhibitor to inactivate the bacterial enzymes that would otherwise degrade mecillinam, thus restoring its antibacterial activity. nih.govmdpi.com

Table 1: In Vitro Synergy of Mecillinam with Beta-Lactamase Inhibitors

| Bacterial Species | Beta-Lactamase Inhibitor | Outcome |

|---|---|---|

| Escherichia coli (mecillinam-resistant, β-lactamase-producing) | Clavulanic acid, Sulbactam | Synergistic Inhibition nih.gov |

| Klebsiella spp. (mecillinam-resistant, β-lactamase-producing) | Clavulanic acid, Sulbactam | Synergistic Inhibition nih.gov |

| Citrobacter spp. (mecillinam-resistant, β-lactamase-producing) | Clavulanic acid, Sulbactam | Synergistic Inhibition nih.gov |

| Serratia spp. (mecillinam-resistant, β-lactamase-producing) | Clavulanic acid, Sulbactam | Synergistic Inhibition nih.gov |

| Salmonella spp. (mecillinam-resistant, β-lactamase-producing) | Clavulanic acid, Sulbactam | Synergistic Inhibition nih.gov |

| Proteus mirabilis, Providencia rettgeri, Providencia stuartii, Morganella morganii (β-lactamase-producing) | Clavulanic acid, Sulbactam | Synergistic inhibition in only 18% of isolates nih.gov |

Mecillinam's unique targeting of PBP2 makes it an ideal candidate for combination with other β-lactam antibiotics that have different PBP targets. nih.govnih.gov This complementary action often leads to synergistic effects. For instance, in vitro studies have demonstrated synergy when mecillinam is combined with β-lactams that bind to PBP1a/1b and/or PBP3 in Gram-negative bacteria. nih.gov

Notable synergistic interactions have been observed between mecillinam and other cell wall active agents like ampicillin (B1664943), aztreonam, ceftazidime, and piperacillin (B28561) against E. coli. nih.gov These combinations not only resulted in a more pronounced initial killing but also led to a synergistic post-antibiotic effect (PAE), where bacterial growth remained suppressed even after the removal of the antibiotics. nih.gov A study on mecillinam-resistant Enterobacteriaceae showed marked synergistic inhibition and killing when a second β-lactam antibiotic like ticarcillin, cefamandole, or cefoxitin (B1668866) was added. nih.gov This synergy was often independent of the inoculum size or the susceptibility of the bacteria to the second antibiotic. nih.gov

**Table 2: In Vitro Synergy of Mecillinam with Other Cell Wall Active Agents against *E. coli***

| Combination Agent | Primary PBP Target of Combination Agent | Observed Effect |

|---|---|---|

| Ampicillin | PBP1, PBP3 | Synergistic PAE and enhanced initial killing nih.gov |

| Aztreonam | PBP3 | Synergistic PAE and enhanced initial killing nih.gov |

| Ceftazidime | PBP3 | Synergistic PAE and enhanced initial killing nih.gov |

| Piperacillin | PBP3 | Synergistic PAE and enhanced initial killing nih.gov |

| Ticarcillin | PBP1a, PBP3 | Synergistic inhibition and killing in mecillinam-resistant strains nih.gov |

| Cefamandole | PBP1, PBP3 | Synergistic inhibition and killing in mecillinam-resistant strains nih.gov |

| Cefoxitin | PBP1a, PBP4 | Synergistic inhibition and killing in mecillinam-resistant strains nih.gov |

Combining antibiotics that target different essential cellular processes is a well-established strategy to achieve synergy. ijcmph.com While extensive research on this compound in this area is limited, the principle remains a promising avenue. For instance, a study systematically investigating drug interaction mechanisms found a synergistic interaction between mecillinam and trimethoprim (B1683648). nih.gov Trimethoprim inhibits dihydrofolate reductase, an enzyme crucial for folic acid synthesis and subsequently DNA synthesis. This dual targeting of cell wall synthesis by mecillinam and a metabolic pathway by trimethoprim exemplifies a rational approach to combination therapy.

Mechanistic Basis of Synergistic and Antagonistic Interactions

The synergistic effects observed with this compound combinations are primarily rooted in its unique mechanism of action. Mecillinam's high affinity for PBP2 leads to the formation of spherical bacterial cells, which are often unstable. nih.gov When combined with other β-lactams that target different PBPs (e.g., PBP1 and PBP3), the result is a multi-targeted assault on the bacterial cell wall integrity, leading to enhanced bactericidal activity. nih.gov The synergistic PAE observed in these combinations is often correlated with the presence of these spheroplasts. nih.gov

In the case of combinations with β-lactamase inhibitors, the mechanism is straightforward: the inhibitor protects the β-lactam ring of mecillinam from enzymatic degradation by bacterial β-lactamases, allowing it to reach its PBP2 target. nih.gov

Antagonistic interactions, though less commonly reported with mecillinam, can occur. For instance, the combination of a bactericidal agent like a penicillin and a bacteriostatic agent like chloramphenicol (B1208) can sometimes be antagonistic. This is because the bactericidal action of penicillins often relies on active cell growth and division, which is inhibited by the bacteriostatic agent. scielo.br

Preclinical In Vivo Combination Therapy Studies in Animal Models

Preclinical animal models are essential for translating in vitro findings into potential clinical applications. nih.gov While studies specifically using the prodrug this compound are less common, research on its active form, mecillinam, provides valuable insights.

In a murine model of E. coli meningitis, the combination of mecillinam with ampicillin or moxalactam was investigated. jst.go.jp Another study in normal and granulopenic mice demonstrated the in vivo antibacterial activity of combinations of mecillinam and ampicillin. jst.go.jp A study in mice with multidrug-resistant E. coli causing urinary tract infections showed that the combination of mecillinam and cefotaxime (B1668864) could effectively eliminate both wild-type and resistant strains. contagionlive.com This effect was attributed to reciprocal collateral sensitivity, where resistance to one drug increased susceptibility to the other. contagionlive.com

Table 3: Preclinical In Vivo Combination Studies with Mecillinam

| Animal Model | Pathogen | Combination | Key Finding |

|---|---|---|---|

| Mouse | Escherichia coli (meningitis model) | Mecillinam + Ampicillin/Moxalactam | Investigated for therapeutic effect jst.go.jp |

| Mouse (normal and granulopenic) | Not specified | Mecillinam + Ampicillin | Demonstrated in vivo antibacterial activity jst.go.jp |

| Mouse | Multidrug-resistant Escherichia coli (UTI model) | Mecillinam + Cefotaxime | Effective elimination of wild-type and resistant strains contagionlive.com |

| Mouse | E. coli (systemic infection) | This compound + Amoxicillin | Significant synergistic effect observed jst.go.jp |

Impact of Combination Therapies on Resistance Emergence in Experimental Settings

A primary rationale for using combination therapy is to prevent or delay the emergence of antibiotic resistance. nih.gov The simultaneous use of two drugs with different mechanisms of action makes it statistically less likely for a bacterium to develop spontaneous mutations conferring resistance to both agents. nih.gov

Experimental settings have provided evidence supporting this hypothesis. For example, in the study involving mecillinam and cefotaxime against multidrug-resistant E. coli, the combination limited the emergence of resistance due to reciprocal collateral sensitivity. contagionlive.com Mutations that conferred increased resistance to mecillinam resulted in full susceptibility to cephalosporins, effectively creating an evolutionary trade-off that constrained the development of dual resistance. contagionlive.com While combination therapy is a plausible strategy to slow resistance evolution, it is also noted that it can exert selection pressure for resistance to multiple antibiotics simultaneously, particularly within the microbiome. elifesciences.org Therefore, the impact of combination therapies on resistance emergence is a complex area that requires careful consideration of the specific drugs, pathogens, and infection context. elifesciences.orgfrontiersin.org

Advanced Analytical and Methodological Approaches in Bacmecillinam Research

Chromatographic Techniques for Quantification in Research Samples

Chromatographic methods are fundamental in separating and quantifying bacmecillinam and its active form, mecillinam (B1665348), from complex biological samples. These techniques offer the high sensitivity and selectivity required for pharmacokinetic and metabolism studies.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) has been a cornerstone for the analysis of penicillins, including this compound, in biological fluids and pharmaceutical preparations. tandfonline.com Reversed-phase HPLC methods are commonly employed for the determination of this compound and its active metabolite, mecillinam. tandfonline.comcolab.ws A key aspect of HPLC method development is achieving adequate separation of the analyte from endogenous matrix components. For instance, a rapid and specific HPLC assay for amdinocillin (mecillinam) in human plasma and urine involved direct injection of a protein-free supernatant onto a µBondapak phenyl column with UV detection at 220 nm. colab.ws The mobile phase for such separations often consists of a mixture of water, methanol, and a phosphate (B84403) buffer to control pH. colab.ws

Method validation is a critical component, ensuring the reliability of the analytical data. Validation parameters typically include linearity, accuracy, precision, selectivity, and sensitivity (limit of detection and quantification). nih.govijrpc.com For example, a validated HPLC method for seven penicillin antibiotics reported repeatability and between-day precision with a relative standard deviation (RSD) of less than 12%. nih.gov

Table 1: Example of HPLC Method Parameters for Penicillin Analysis

| Parameter | Details |

| Column | Perfectsil ODS-2 (250 x 4 mm, 5 µm) |

| Mobile Phase | Gradient elution with 0.1% v/v Trifluoroacetic acid (TFA) and Acetonitrile-methanol (90:10 v/v) |

| Detection | Photodiode Array (PDA) at 240 nm |

| Internal Standard | Colchicine |

| Sample Type | Bovine Plasma |

| Recovery | 85.7% to 113.5% |

This table illustrates typical parameters for an HPLC method developed for the analysis of various penicillins. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High-Performance Liquid Chromatography (UHPLC-MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the preferred method for the quantitative analysis of drugs in biological matrices due to its high specificity, sensitivity, and throughput. nih.gov This technique is particularly advantageous for analyzing prodrugs like this compound and their active metabolites. colab.wsnih.gov Ultra-High-Performance Liquid Chromatography (UHPLC), which uses smaller particle size columns, offers even faster analysis times and improved resolution. mdpi.com

In a study developing an LC-MS/MS method for pivmecillinam (B1664848) (another prodrug of mecillinam) and mecillinam, a protein precipitation step was followed by separation on an UltimateXB-C18 column. colab.wsnih.gov The use of multiple reaction monitoring (MRM) in positive ion mode allowed for specific detection and quantification. colab.wsnih.gov The transitions monitored were m/z 440.2→167.1 for pivmecillinam and m/z 326.1→167.1 for mecillinam. colab.wsnih.gov The method demonstrated good linearity over a wide concentration range and acceptable precision and accuracy. colab.wsnih.gov

The development of UHPLC-MS/MS methods allows for the simultaneous quantification of multiple antibiotics, which is beneficial for therapeutic drug monitoring and pharmacokinetic studies. mdpi.comnih.govunito.it These methods are validated according to international guidelines to ensure their reliability for clinical and research applications. mdpi.comunito.it

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Pivmecillinam and Mecillinam

| Parameter | Pivmecillinam | Mecillinam |

| Linearity Range (ng/mL) | 0.0500–12.0 | 10.0–15,000 |

| Intraday Precision (%RSD) | < 5.5% | < 5.5% |

| Interday Precision (%RSD) | < 6.1% | < 6.1% |

| Accuracy | -8.1% to 13.0% | -8.1% to 13.0% |

This table summarizes the performance of a validated LC-MS/MS method for the quantification of pivmecillinam and mecillinam in human plasma. colab.wsnih.gov

Sample Preparation Strategies for Complex Biological Matrices in Research

Effective sample preparation is crucial for removing interferences from complex biological matrices like plasma, serum, and urine, thereby improving the accuracy and sensitivity of chromatographic analyses. tandfonline.comnih.govbioanalysis-zone.com Common strategies include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). tandfonline.comnih.govsigmaaldrich.com

Protein precipitation is a widely used technique for the rapid removal of proteins from plasma or serum samples. axispharm.comresearchgate.netthermofisher.com This can be achieved using organic solvents like acetonitrile (B52724) or acids such as trichloroacetic acid (TCA). sigmaaldrich.comthermofisher.com For instance, in the LC-MS/MS analysis of pivmecillinam and mecillinam, protein precipitation with acetonitrile was employed. colab.wsnih.gov

Solid-phase extraction (SPE) is another common technique that provides cleaner extracts compared to protein precipitation. nih.gov For the analysis of seven penicillin antibiotics in bovine plasma, SPE on Lichrolut RP-18 cartridges was used, resulting in mean recoveries ranging from 85.7% to 113.5%. nih.gov

The choice of sample preparation method depends on the analyte's properties, the biological matrix, and the analytical technique used. tandfonline.comunite.edu.mk For example, a study on antimicrobial drugs in milk utilized an SPE clean-up step after an initial extraction and protein precipitation to ensure a clean sample for LC-MS/MS analysis. unite.edu.mk

Spectroscopic and Structural Elucidation Methods for this compound and Metabolites (for research purposes)

Spectroscopic techniques are indispensable for the structural elucidation of new chemical entities and their metabolites. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for this purpose in this compound research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed chemical structure of molecules in solution. nih.govspringernature.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information about the connectivity and spatial arrangement of atoms within a molecule. nih.govcore.ac.uk

Proton NMR (¹H NMR) is particularly useful for identifying the number and environment of protons in a molecule. slideshare.net For this compound, the ¹H NMR spectrum would reveal characteristic signals for the different protons in the molecule, such as those on the β-lactam ring, the thiazolidine (B150603) ring, and the ester side chain. googleapis.com The chemical shifts (δ) and coupling constants (J) of these signals provide crucial information for structural assignment. core.ac.uk Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. nih.gov

Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete connectivity of the molecule. core.ac.uk

Mass Spectrometry for Metabolite Identification

Mass spectrometry (MS) is a key technique for identifying drug metabolites, which is a critical step in drug discovery and development. ijpras.comlcms.cz High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, facilitating the determination of the elemental composition of metabolites. ijpras.com